molecular formula C22H19N3 B15012619 1-benzyl-3,4-diphenyl-1H-pyrazol-5-amine

1-benzyl-3,4-diphenyl-1H-pyrazol-5-amine

Cat. No.: B15012619
M. Wt: 325.4 g/mol
InChI Key: JOWFWKAMEKXEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,4-diphenyl-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound characterized by a benzyl group at the 1-position and phenyl substituents at the 3- and 4-positions of the pyrazole ring. The molecular formula is inferred as C22H19N3 (molecular weight ≈ 313.41 g/mol), derived from similar compounds like 3,4-diphenyl-1H-pyrazol-5-amine (C15H13N3, MW 235.28 g/mol) with the addition of a benzyl group. Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antipyretic, and enzyme inhibitory effects .

Properties

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

2-benzyl-4,5-diphenylpyrazol-3-amine

InChI

InChI=1S/C22H19N3/c23-22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)24-25(22)16-17-10-4-1-5-11-17/h1-15H,16,23H2

InChI Key

JOWFWKAMEKXEFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,4-diphenyl-1H-pyrazol-5-amine typically involves the cyclocondensation of appropriate hydrazines with α, β-unsaturated carbonyl compounds. One common method is the reaction of benzylhydrazine with 1,3-diphenylprop-2-en-1-one under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,4-diphenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

1-benzyl-3,4-diphenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3,4-diphenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Compound Name (CAS RN) 1-Position 3-Position 4-Position Molecular Formula Molecular Weight (g/mol) Key Features
1-Benzyl-3,4-diphenyl-1H-pyrazol-5-amine Benzyl Phenyl Phenyl C22H19N3 313.41 High steric bulk, lipophilic
3,4-Diphenyl-1H-pyrazol-5-amine (63633-46-5) H Phenyl Phenyl C15H13N3 235.28 Planar structure, lower lipophilicity
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (41554-51-2) 4-Methoxyphenyl Phenyl H C16H15N3O 265.32 Electron-donating methoxy group enhances solubility
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine (72411-50-8) 4-Bromophenyl Phenyl H C15H12BrN3 314.18 Halogen substituent increases electrophilicity
Key Observations:
  • Lipophilicity : The diphenyl and benzyl groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromo in ) increase electrophilicity, while methoxy groups () improve solubility via hydrogen bonding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.